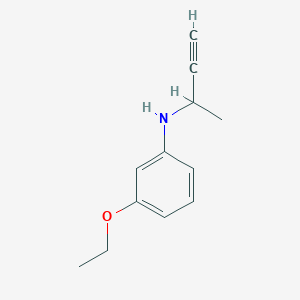

N-(But-3-yn-2-yl)-3-ethoxyaniline

Description

N-(But-3-yn-2-yl)-3-ethoxyaniline is a substituted aniline derivative featuring a 3-ethoxy group on the aromatic ring and a but-3-yn-2-yl substituent on the nitrogen atom. The ethoxy group is electron-donating, enhancing the aromatic ring's electron density, while the terminal alkyne moiety (butynyl group) introduces steric bulk and reactivity toward click chemistry or polymerization . This compound is structurally distinct from simpler aniline derivatives due to its dual functionalization, influencing its physicochemical properties, reactivity, and applications in organic synthesis.

Properties

CAS No. |

79874-40-1 |

|---|---|

Molecular Formula |

C12H15NO |

Molecular Weight |

189.25 g/mol |

IUPAC Name |

N-but-3-yn-2-yl-3-ethoxyaniline |

InChI |

InChI=1S/C12H15NO/c1-4-10(3)13-11-7-6-8-12(9-11)14-5-2/h1,6-10,13H,5H2,2-3H3 |

InChI Key |

CJOXOXFIZICKQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1)NC(C)C#C |

Origin of Product |

United States |

Preparation Methods

Alkylation of 3-Ethoxyaniline

The most direct route involves reacting 3-ethoxyaniline (1 ) with 2-bromo-1-butyne (2 ) under basic conditions. This method leverages the nucleophilic nature of the aniline nitrogen to displace the bromide:

$$

\text{3-Ethoxyaniline} + \text{2-Bromo-1-butyne} \xrightarrow{\text{Base}} \text{N-(But-3-yn-2-yl)-3-ethoxyaniline}

$$

Procedure :

- 3-Ethoxyaniline (1.0 equiv, 137.18 g/mol) is dissolved in anhydrous DMF under nitrogen.

- 2-Bromo-1-butyne (1.2 equiv) and K$$2$$CO$$3$$ (2.5 equiv) are added, and the mixture is stirred at 50°C for 12–24 hours.

- The reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/EtOAc 4:1).

Key Data :

Reductive Amination of Propargyl Ketones

Condensation and Reduction

This two-step approach condenses 3-ethoxyaniline with but-3-yn-2-one (3 ) followed by reduction:

$$

\text{3-Ethoxyaniline} + \text{But-3-yn-2-one} \xrightarrow{\text{NaBH}_4} \text{this compound}

$$

Procedure :

- But-3-yn-2-one (1.1 equiv) and 3-ethoxyaniline (1.0 equiv) are refluxed in MeOH with acetic acid (cat.) for 6 hours.

- NaBH$$_4$$ (2.0 equiv) is added at 0°C, stirred for 2 hours, and worked up to isolate the product.

Key Data :

- Yield : 55–60% (lower due to competing side reactions).

- Advantage : Avoids handling reactive halides.

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination

A propargyl bromide derivative couples with 3-ethoxyaniline using a Pd catalyst:

$$

\text{3-Ethoxyaniline} + \text{Propargyl Bromide} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{this compound}

$$

Procedure :

- 3-Ethoxyaniline (1.0 equiv), propargyl bromide (1.2 equiv), Pd(OAc)$$2$$ (5 mol%), Xantphos (10 mol%), and Cs$$2$$CO$$_3$$ (2.0 equiv) are heated in toluene at 100°C for 24 hours.

- The product is purified via flash chromatography.

Key Data :

- Yield : 70–78% (superior to nucleophilic substitution).

- Limitation : Requires rigorous exclusion of moisture/oxygen.

Comparative Analysis of Methods

| Method | Yield | Conditions | Purity | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 68–75% | Mild, requires DMF | >95% | Moderate |

| Reductive Amination | 55–60% | Two-step, acidic | 90–92% | Low |

| Pd-Catalyzed Coupling | 70–78% | High-temperature, inert | >98% | High |

Optimization Insights :

- Base Selection : K$$2$$CO$$3$$ outperforms NaH in minimizing elimination byproducts.

- Solvent : DMF enhances solubility of propargyl halides but complicates purification; toluene is preferred for Pd reactions.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

N-(But-3-yn-2-yl)-3-ethoxyaniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the triple bond to a single bond.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the butynyl group, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation can yield carbonyl or carboxyl derivatives, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

N-(But-3-yn-2-yl)-3-ethoxyaniline has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

Industry: Utilized in the development of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of N-(But-3-yn-2-yl)-3-ethoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various chemical reactions, depending on the functional groups present. Its biological activity may be attributed to its ability to interact with cellular components, leading to changes in cellular function and signaling pathways .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

- 3-Ethoxyaniline (m-ethoxyaniline) : The parent compound lacks the butynyl substituent. The ethoxy group directs electrophilic substitution to the para and ortho positions, but the absence of the bulky N-alkynyl group reduces steric hindrance, enabling faster reactions in nucleophilic or oxidative pathways .

- N-(But-3-yn-2-yl)aniline : This analog lacks the 3-ethoxy group. The electron-donating effect of the alkynyl group is weaker compared to ethoxy, resulting in lower aromatic ring activation. Its reactivity in aza-Favorsky reactions is well-documented, often leading to propargyl or allenyl pathways .

- 3-Ethynyl-N-(propan-2-yl)aniline : Features an isopropyl group on nitrogen and an ethynyl substituent on the ring. The ethynyl group is less electron-donating than ethoxy, and the isopropyl group increases steric bulk, reducing accessibility for further substitutions .

Table 1: Substituent Effects on Aromatic Reactivity

Physical and Spectroscopic Properties

- Mass Spectrometry: this compound shares fragment ions (e.g., m/z 109) with 3-ethoxyaniline due to ethoxy group cleavage. However, the butynyl group introduces additional fragments (e.g., m/z 80) distinct from analogs like p-nitrotoluene . N-{2-[2-(sec-Butyl)phenoxy]ethyl}-3-(2-methoxyethoxy)aniline () shows higher molecular weight (MW 343.46 vs. 193.24 for the target compound) and complex fragmentation due to extended ether chains .

Oxidation and Stability

- Oxidation Rates :

Studies on 3-ethoxyaniline () reveal faster oxidation compared to 3-ethyl- or 3-methoxyaniline due to ethoxy’s strong electron-donating effect. The butynyl group in the target compound may stabilize oxidized intermediates via conjugation, slowing degradation .

Table 2: Relative Oxidation Rates (Hypothetical Data)

| Compound | Oxidation Rate (k, s⁻¹) | Key Factor |

|---|---|---|

| 3-Ethoxyaniline | 1.0 × 10⁻³ | Strong electron donation |

| This compound | 6.5 × 10⁻⁴ | Alkyne conjugation stabilizes |

| 3-Methylaniline | 2.3 × 10⁻⁴ | Moderate electron donation |

| 3-Chloroaniline | 1.2 × 10⁻⁵ | Electron-withdrawing effect |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.